molecular formula C7H3F9O6Si B1617623 Methylsilylidyne tris(trifluoroacetate) CAS No. 429-72-1

Methylsilylidyne tris(trifluoroacetate)

Cat. No.: B1617623
CAS No.: 429-72-1
M. Wt: 382.17 g/mol
InChI Key: MNUAXOMKLTTWDO-UHFFFAOYSA-N
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Description

Methylsilylidyne tris(trifluoroacetate) (CAS: 209-023-2) is a silicon-based organometallic compound featuring a methylsilylidyne core (CH3Si≡) coordinated with three trifluoroacetate (CF3COO⁻) groups. The compound’s reactivity likely stems from the interplay between the silicon center and the trifluoroacetate ligands, which may enhance its electrophilicity in organic reactions.

Properties

CAS No.

429-72-1

Molecular Formula

C7H3F9O6Si

Molecular Weight

382.17 g/mol

IUPAC Name

[methyl-bis[(2,2,2-trifluoroacetyl)oxy]silyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C7H3F9O6Si/c1-23(20-2(17)5(8,9)10,21-3(18)6(11,12)13)22-4(19)7(14,15)16/h1H3

InChI Key

MNUAXOMKLTTWDO-UHFFFAOYSA-N

SMILES

C[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Canonical SMILES

C[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Other CAS No.

429-72-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare Methylsilylidyne tris(trifluoroacetate) with structurally or functionally related compounds, including silylating agents, organometallic derivatives, and trifluoroacetate esters/salts.

Trimethylsilyl Trifluoroacetate

  • Structure : Trimethylsilyl trifluoroacetate (C5H9F3O2Si) consists of a trimethylsilyl group bonded to a single trifluoroacetate group.
  • Applications: Used in derivatization and protecting-group chemistry.

Tributyltin Trifluoroacetate (TBT-OCOCF3)

  • Structure: An organotin compound with a tributyltin group and a trifluoroacetate ligand.
  • Applications : Investigated in anticancer research. Methylsilylidyne tris(trifluoroacetate) lacks documented biological activity but may serve as a precursor for silicon-based materials rather than biomedical applications.

Phenyl Trifluoroacetate

  • Structure: An ester of trifluoroacetic acid and phenol (C8H5F3O2).
  • Reactivity : Hydrolyzes to release trifluoroacetic acid, a strong acid used in peptide synthesis .
  • Applications : Primarily a laboratory chemical. Methylsilylidyne tris(trifluoroacetate), with its silicon core, may instead participate in silicon-oxygen bond-forming reactions or act as a Lewis acid catalyst.

Trifluoroacetate Salts in Coordination Complexes

  • Example: Tris(pyridin-2-ylmethanol)nickel(II) hexafluoridophosphate trifluoroacetate (Ni(C6H7NO)3(C2F3O2)) .
  • Role : Trifluoroacetate acts as a counterion, stabilizing the complex via hydrogen bonding.
  • Applications : Used in crystallography and coordination chemistry. Methylsilylidyne tris(trifluoroacetate) could serve as a ligand or building block for silicon-metal frameworks.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Properties/Applications References
Methylsilylidyne tris(trifluoroacetate) CH3Si(O2CCF3)3 (inferred) 209-023-2 Potential silylating agent, silicon-based materials
Trimethylsilyl trifluoroacetate C5H9F3O2Si Not provided Strong silylation agent
Tributyltin trifluoroacetate C13H24F3O2Sn Not provided Anticancer research
Phenyl trifluoroacetate C8H5F3O2 500-73-2 Laboratory reagent, ester hydrolysis

Table 2: Reactivity and Stability

Compound Stability in Hydrolysis Electrophilicity Thermal Stability
Methylsilylidyne tris(trifluoroacetate) Moderate (inferred) High Likely high
Trimethylsilyl trifluoroacetate Low Very high Moderate
Phenyl trifluoroacetate Low (hydrolyzes readily) Moderate Low

Research Findings and Gaps

  • Methylsilylidyne Tris(trifluoroacetate): Limited data exist on its synthesis or applications. Its structure suggests utility in silicon-based catalysis or polymer chemistry, but further studies are needed.
  • Organometallic Analogues: Tributyltin trifluoroacetate’s cytotoxicity highlights the role of metal centers in bioactivity, whereas Methylsilylidyne’s silicon core may favor material science applications .
  • Analytical Methods : Fluorine speciation analysis (e.g., LC-ICP-MS) can detect trifluoroacetate derivatives, suggesting a pathway for characterizing Methylsilylidyne tris(trifluoroacetate) .

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